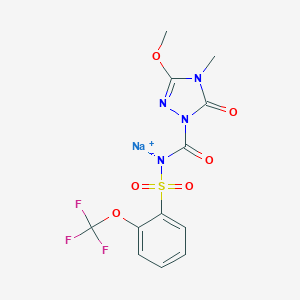

氟羧草酮钠

描述

Flucarbazone-sodium is a selective herbicide used primarily in wheat cultivation to control grass weeds and some broad-leaved weeds . It is highly soluble in water and semi-volatile, posing a high risk of leaching to groundwater . This compound is known for its low mammalian toxicity but can bioaccumulate and is moderately toxic to birds and aquatic organisms .

科学研究应用

Flucarbazone-sodium has a wide range of scientific research applications:

作用机制

Target of Action

Flucarbazone-sodium is primarily targeted at the acetolactate synthase (ALS) enzyme . This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids, which are essential for plant growth and development .

Mode of Action

Flucarbazone-sodium acts as an ALS inhibitor . It binds to the ALS enzyme, preventing it from catalyzing the production of branched-chain amino acids. This disruption in amino acid synthesis inhibits plant growth, leading to the death of the plant .

Biochemical Pathways

The primary biochemical pathway affected by flucarbazone-sodium is the synthesis of branched-chain amino acids. By inhibiting the ALS enzyme, flucarbazone-sodium disrupts the production of these amino acids, which are vital for protein synthesis and plant growth .

Pharmacokinetics

Flucarbazone-sodium exhibits high solubility in water and is semi-volatile . It is non-persistent in soils but may be very persistent in aquatic systems . It poses a high risk of leaching to groundwater . These properties influence its distribution and persistence in the environment, affecting its bioavailability.

Result of Action

The inhibition of the ALS enzyme by flucarbazone-sodium leads to a deficiency in branched-chain amino acids. This deficiency disrupts protein synthesis, inhibiting plant growth and eventually leading to plant death .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of flucarbazone-sodium. It is highly soluble in water, posing a high risk of leaching to groundwater . It is non-persistent in soils but may be very persistent in aquatic systems . Its persistence is more pronounced in drier soil . These factors should be considered when using flucarbazone-sodium, as they can impact its effectiveness and environmental impact.

生化分析

Biochemical Properties

Flucarbazone-sodium is an acetolactate synthase (ALS) inhibitor . ALS is a key enzyme involved in the biosynthesis of branched-chain amino acids. By inhibiting this enzyme, Flucarbazone-sodium disrupts protein synthesis and plant growth, leading to the death of the weed .

Cellular Effects

Flucarbazone-sodium affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The herbicide’s primary mode of action is the inhibition of the ALS enzyme, which disrupts protein synthesis and plant growth .

Molecular Mechanism

Flucarbazone-sodium exerts its effects at the molecular level through several mechanisms. It binds to the ALS enzyme, inhibiting its function and leading to a disruption in protein synthesis . This binding interaction is a key part of Flucarbazone-sodium’s mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Flucarbazone-sodium change over time. It has been observed that Flucarbazone-sodium is more persistent in drier soil . Its dissipation follows first-order kinetics in some soils, but a two-compartment model provides the best fit for dissipation in other soils .

Metabolic Pathways

Flucarbazone-sodium is involved in the metabolic pathway related to the biosynthesis of branched-chain amino acids . By inhibiting the ALS enzyme, it disrupts this pathway, leading to a decrease in the production of these amino acids .

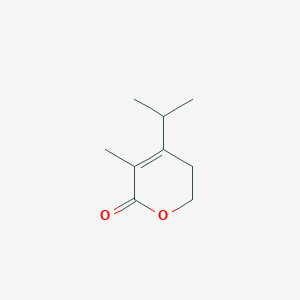

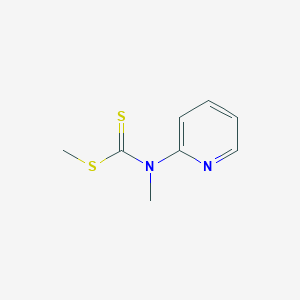

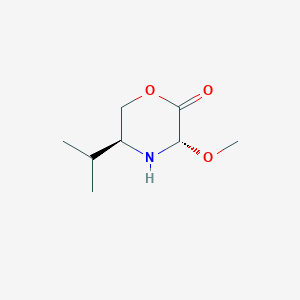

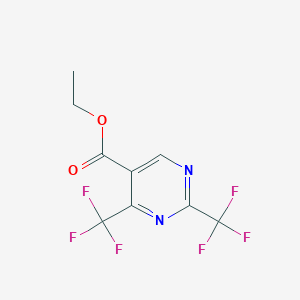

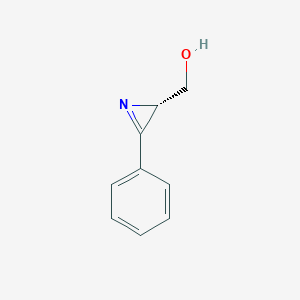

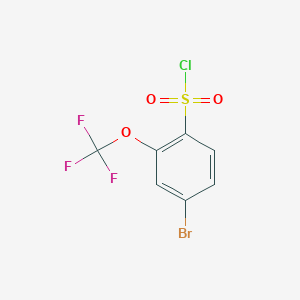

准备方法

Flucarbazone-sodium is synthesized through a series of chemical reactions involving the sulfonamide amino group of flucarbazone and sodium hydride . The synthetic route typically involves the reaction of 1H-1,2,4-triazole-1-carboxamide with 2-(trifluoromethoxy)benzene-1-sulfonyl chloride under controlled conditions to form the intermediate, which is then treated with sodium hydride to yield flucarbazone-sodium . Industrial production methods often utilize high-performance liquid chromatography (HPLC) for the purification and analysis of the compound .

化学反应分析

Flucarbazone-sodium undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: The compound can be reduced to its corresponding amine derivatives.

Substitution: It undergoes nucleophilic substitution reactions, particularly with halides and other nucleophiles.

Common reagents used in these reactions include sodium hydride, halides, and oxidizing agents like hydrogen peroxide . The major products formed from these reactions are sulfonic acid derivatives, amine derivatives, and substituted flucarbazone compounds .

相似化合物的比较

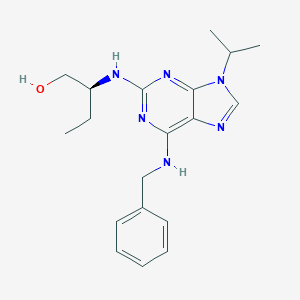

Flucarbazone-sodium is unique among herbicides due to its specific inhibition of the ALS enzyme and its high solubility in water . Similar compounds include:

Imazapyr: Another ALS inhibitor but with different solubility and persistence characteristics.

Sulfometuron-methyl: Also inhibits ALS but has a different spectrum of weed control and environmental behavior.

Chlorimuron-ethyl: Similar mode of action but used in different crop systems and with different environmental impacts.

Flucarbazone-sodium stands out due to its specific application in wheat fields and its unique chemical properties that influence its environmental behavior and efficacy .

属性

CAS 编号 |

181274-17-9 |

|---|---|

分子式 |

C12H11F3N4NaO6S |

分子量 |

419.29 g/mol |

IUPAC 名称 |

sodium;(3-methoxy-4-methyl-5-oxo-1,2,4-triazole-1-carbonyl)-[2-(trifluoromethoxy)phenyl]sulfonylazanide |

InChI |

InChI=1S/C12H11F3N4O6S.Na/c1-18-10(24-2)16-19(11(18)21)9(20)17-26(22,23)8-6-4-3-5-7(8)25-12(13,14)15;/h3-6H,1-2H3,(H,17,20); |

InChI 键 |

KKCLIBMLUMCTMZ-UHFFFAOYSA-N |

SMILES |

CN1C(=NN(C1=O)C(=O)[N-]S(=O)(=O)C2=CC=CC=C2OC(F)(F)F)OC.[Na+] |

手性 SMILES |

CN1C(=NN(C1=O)/C(=N/S(=O)(=O)C2=CC=CC=C2OC(F)(F)F)/[O-])OC.[Na+] |

规范 SMILES |

CN1C(=NN(C1=O)C(=O)NS(=O)(=O)C2=CC=CC=C2OC(F)(F)F)OC.[Na] |

颜色/形态 |

Colorless, crystalline powder Solid, crystalline, white |

熔点 |

200 °C (decomposes) |

Key on ui other cas no. |

181274-17-9 |

溶解度 |

In water, 44 g/L at 20 °C (pH 9) |

同义词 |

MKH 6562 |

蒸汽压力 |

1X10-9 Pa at 20 °C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Flucarbazone-sodium targets acetolactate synthase (ALS), an enzyme crucial for the synthesis of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine in plants. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

A: By inhibiting ALS, Flucarbazone-sodium disrupts BCAA biosynthesis, leading to the arrest of cell division and growth, ultimately resulting in weed death. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

A: Flucarbazone-sodium has a molecular formula of C12H9F3N4O5S·Na and a molecular weight of 408.28 g/mol. [, ]

A: While the provided research doesn't offer specific spectroscopic details, analytical methods like HPLC-MS/MS have been used to characterize and quantify Flucarbazone-sodium. [, ]

A: Research indicates that Flucarbazone-sodium effectively controls various grass weeds in wheat fields, including wild oat and green foxtail. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

A: While Flucarbazone-sodium is generally safe for wheat, some studies have shown that mixing it with certain broadleaf herbicides like Dicamba, MCPA, or Bromoxynil can potentially reduce its efficacy in controlling wild oat. []

A: Flucarbazone-sodium acts as a potent inhibitor of the enzyme acetolactate synthase (ALS), halting the biosynthesis of essential branched-chain amino acids in susceptible plants. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

A: Flucarbazone-sodium demonstrates selective herbicidal activity, effectively controlling certain grass weeds such as wild oat (Avena fatua) and green foxtail (Setaria viridis) in wheat fields. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

A: One study employed molecular modeling and docking simulations to analyze the binding energy of Flucarbazone-sodium with the ALS enzyme in Bromus japonicus, showcasing how a Pro-197-Thr mutation alters binding affinity and potentially contributes to resistance. []

A: While specific structural modifications were not extensively discussed in the provided research, studies have indicated that alterations in the aryl group of sulfonylurea herbicides can significantly influence their binding affinity to the ALS enzyme, affecting their potency and selectivity. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

A: Research mentions formulations like 70% water-dispersible granules (WDG) for Flucarbazone-sodium, indicating its formulation into suitable products for agricultural applications. []

A: Studies demonstrate that Flucarbazone-sodium is absorbed through both foliar and root pathways. Once absorbed, it is translocated throughout the plant, with a significant portion moving to new shoots, particularly in species like bermudagrass. []

A: Research shows varying metabolic rates of Flucarbazone-sodium across different grass species. Bermudagrass exhibits rapid metabolism, while Kentucky bluegrass shows a moderate rate, and perennial ryegrass demonstrates slower metabolism. The number and type of metabolites also differ among species. []

A: Researchers have utilized in vitro ALS enzyme assays to determine the concentration of Flucarbazone-sodium required to inhibit ALS activity by 50% (I50) in different plant species and accessions, providing insights into the sensitivity of various plants and resistance mechanisms. [, , ]

A: Field experiments have consistently demonstrated Flucarbazone-sodium's efficacy in controlling specific grass weeds, like wild oat and green foxtail, in wheat crops. [, , , , , ]

ANone: Two primary mechanisms of resistance to Flucarbazone-sodium have been identified:

- Target-site resistance (TSR): Specific mutations in the ALS gene can reduce the herbicide's binding affinity, leading to resistance. Examples include Pro-197-Ser, Pro-197-Thr, Asp-376-Glu, and Trp-574-Leu mutations reported in various weed species. [, , , , , , ]

- Non-target-site resistance (NTSR): This involves enhanced herbicide metabolism, often mediated by cytochrome P450 enzymes. This mechanism has been observed in wild oat accessions resistant to Flucarbazone-sodium. [, , , ]

A: Yes, resistance to Flucarbazone-sodium often leads to cross-resistance to other ALS-inhibiting herbicides, particularly within the same chemical family (sulfonylaminocarbonyltriazolinones). The extent of cross-resistance varies depending on the specific ALS mutation and herbicide involved. [, , , , , , , , ]

A: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method combined with high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is commonly employed for quantifying Flucarbazone-sodium residues in wheat kernels and straw. []

A: The LOQ for Flucarbazone-sodium in wheat kernels and straw using the modified QuEChERS method with HPLC-MS/MS is 0.005 mg/kg. []

A: Flucarbazone-sodium exhibits varying persistence in soil, with half-lives ranging from 6 to 110 days depending on factors like soil organic carbon content, moisture levels, and temperature. []

A: While specific solubility data isn't provided, the existence of formulations like water-dispersible granules (WDG) suggests Flucarbazone-sodium possesses sufficient water solubility for agricultural use. []

A: Research suggests that Flucarbazone-sodium resistance in some weed populations might be linked to enhanced metabolic detoxification, possibly involving cytochrome P450 enzymes. [, , , ]

A: Studies indicate that Flucarbazone-sodium undergoes degradation in the soil, influenced by factors like soil type and environmental conditions. [, ]

ANone: Yes, several other herbicides with different modes of action can be used, including:

- ACCase inhibitors: Clodinafop-propargyl, Fenoxaprop-P-ethyl, Pinoxaden, Tralkoxydim [, , , , , , , , ]

- Other ALS inhibitors: Imazamethabenz, Mesosulfuron-methyl, Pyroxsulam, Sulfosulfuron, Tribenuron-methyl [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

A: Research on Flucarbazone-sodium resistance mechanisms informs the development of integrated weed management practices, which often involve combining different herbicides with varying modes of action, cultural control methods, and crop rotation strategies to prevent or delay herbicide resistance. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B66168.png)

![3-[[(2R,3S,5R)-2-[[[bis(4-methoxyphenyl)-phenylmethyl]amino]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B66176.png)